4-amino-2-(4-morpholinyl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Overview
Description
4-amino-2-(4-morpholinyl)-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15968852 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within cells , which is a programmed cell death mechanism that helps in eliminating cancerous or abnormal cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via the inhibition of CDK2 . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, thereby eliminating the proliferating cells .
Result of Action
The compound’s action results in significant cell cycle arrest and the induction of apoptosis . These effects lead to a substantial reduction in cell proliferation, particularly in cancerous cells . Therefore, the compound shows potential as a therapeutic agent in cancer treatment .
Future Directions
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-amino-2-morpholin-4-yl-7-oxo-N-phenyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c19-15-14-12(17(26)20-11-4-2-1-3-5-11)10-13(25)21-16(14)23-18(22-15)24-6-8-27-9-7-24/h1-5,12H,6-10H2,(H,20,26)(H3,19,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHCNRYUAQMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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